

improving Gosogliptin analytical sensitivity

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Compound Focus: Gosogliptin

CAS No.: 869490-47-1

Cat. No.: S004125

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Gosogliptin Fact Sheet

The table below summarizes key information about **Gosogliptin** from the search results:

Property	Description
Generic Name	Gosogliptin [1]
Synonyms	PF-00734200, PF-734200 [2]
Biological Target	Dipeptidyl peptidase-IV (DPP-4) [2]
Biological Activity	Potent, selective, competitive DPP-4 inhibitor; prevents degradation of incretin hormones GLP-1 and GIP [2]
CAS Number	869490-23-3 [2]
Molecular Formula	C ₁₇ H ₂₄ F ₂ N ₆ O [2]
Molecular Weight	366.41 g/mol [2]

Experimental Protocols & Methodologies

While a specific protocol for **Gosogliptin** is not provided, the following methodologies from the search results for similar compounds can serve as a robust starting point for developing your own assays.

1. LC-MS/MS Method for DPP-4 Inhibitors in Plasma This detailed protocol, adapted from a validated method for Sitagliptin, can be modified for **Gosogliptin** [3].

- **Sample Volume:** 100 μ L of plasma.
- **Internal Standard (IS):** Use a stable isotope-labeled analog of **Gosogliptin** if commercially available (e.g., **Gosogliptin-d4**).
- **Extraction Procedure:** Liquid-Liquid Extraction (LLE).
 - Add the Internal Standard to the plasma sample.
 - Add a **1N sodium carbonate** solution to enhance drug migration (basic condition) [4].
 - Extract using **methyl tert-butyl ether (MTBE)**. Vortex mix and centrifuge [3].
 - Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen or under vacuum.
 - Reconstitute the dry residue in a compatible mobile phase for injection.
- **Chromatography:**
 - **Column:** C18 (e.g., Kinetex C18).
 - **Mobile Phase:** Isocratic elution with a 1:1 blend of **5 mM ammonium acetate (with 0.04% formic acid)** and **acetonitrile**.
 - **Flow Rate:** 0.2 mL/min.
 - **Runtime:** < 2 minutes.
- **Mass Spectrometry Detection:**
 - **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **Transitions:** Optimize for **Gosogliptin**. An example for Sitagliptin was m/z 408.2 \rightarrow 193.0 [3].

2. DPP-4 Inhibition Assay This general enzymatic assay can be used to measure the potency (IC₅₀) of **Gosogliptin** or to screen for other inhibitors [5] [6].

- **Enzyme:** Human recombinant DPP-IV.
- **Substrate:** Gly-Pro-4-methoxy- β -naphthylamide (or other DPP-IV-specific substrate).
- **Inhibitor:** **Gosogliptin** (prepare serial dilutions in a suitable buffer).
- **Procedure:**
 - Pre-incubate the enzyme with various concentrations of **Gosogliptin**.
 - Initiate the reaction by adding the substrate.
 - Monitor the reaction (e.g., by fluorescence or absorbance) to measure the initial reaction rate.

- Calculate the percentage inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of enzyme activity). One study reported an IC50 of 6.60 μM for a different inhibitor, Isavuconazonium, using a similar assay [6].

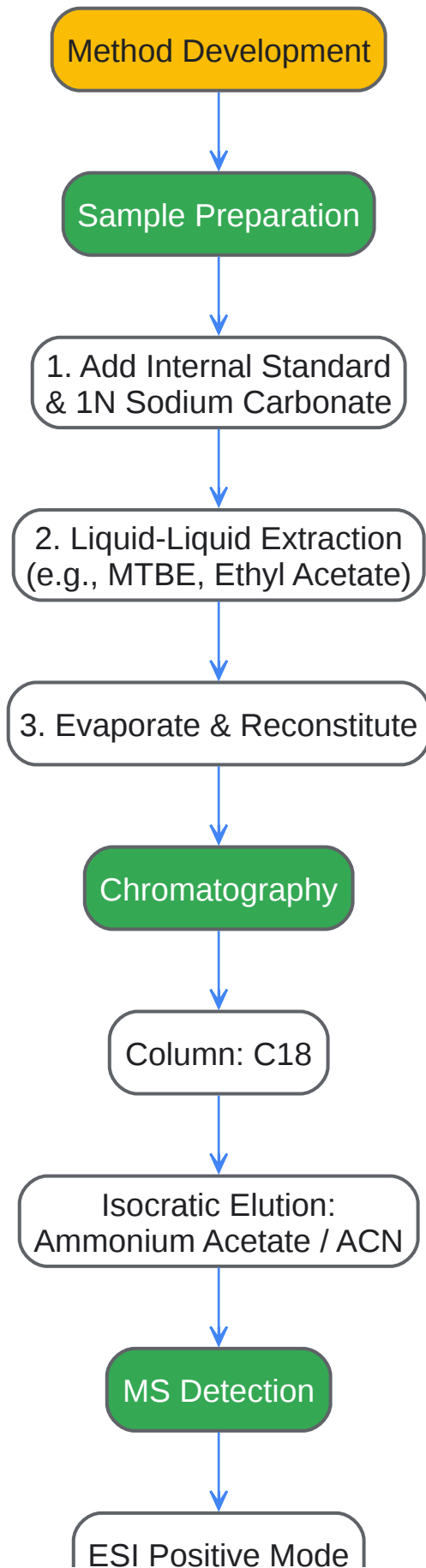
Troubleshooting Guide & FAQs

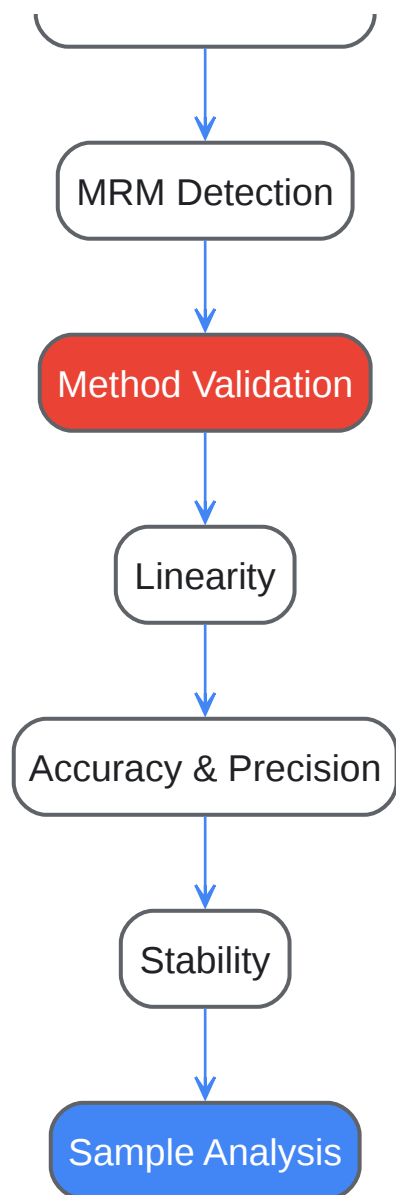
Here are common issues and solutions related to bioanalytical method development for compounds like **Gosogliptin**.

Problem Area	Specific Issue	Potential Causes & Troubleshooting Steps
Sensitivity High Limit of Quantification (LLOQ)	Cause: Inefficient extraction or ion suppression.	Solution: Optimize the LLE procedure (e.g., try different organic solvents like ethyl acetate , adjust pH with sodium carbonate [4], or consider solid-phase extraction (SPE). Dilute the IS in acetonitrile to minimize emulsion formation [4].
Low Signal-to-Noise Ratio	Cause: Inefficient ionization or source contamination.	Solution: Optimize MS/MS parameters (collision energy, source temperature). Use a higher organic content or a stronger additive (e.g., formic acid) in the mobile phase to improve ionization. Clean the ion source and MS interface regularly.
Chromatography Peak Tailing or Broadening	Cause: Non-ideal interaction with the stationary phase.	Solution: Test different C18 columns from various manufacturers. Adjust the pH or buffer concentration in the mobile phase. Ensure the column temperature is controlled and appropriate.
Short Retention Time	Cause: Insufficient retention.	Solution: Reduce the organic modifier percentage in the mobile phase. Use a more retentive column (e.g., with phenyl or polar-embedded groups).
Sample Prep Low or Inconsistent Recovery	Cause: Incomplete protein precipitation or inefficient transfer during LLE.	Solution: Ensure adequate solvent-to-plasma ratio for protein precipitation. Vortex and centrifuge samples thoroughly. When transferring the organic layer, be careful not to disturb the interface.
Matrix Effects	Cause: Co-eluting compounds from the plasma matrix suppress or enhance ionization.	Solution: Use a stable isotope-labeled IS, which co-elutes with the analyte and corrects for suppression/enhancement. Improve chromatographic separation to move the analyte away from the matrix interference region.

Experimental Workflow Diagram

The following diagram outlines the core workflow for developing and validating an LC-MS/MS method for **Gosogliptin**, integrating the key steps discussed.





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